
5-Methanesulfonamido-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonamido-2-methylbenzoic acid typically involves the sulfonation of 2-methylbenzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale sulfonation reactions using similar reagents and conditions as those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonamido-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-Methanesulfonamido-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methanesulfonamido-2-methylbenzoic acid involves its interaction with specific molecular targets, leading to various biological effects. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(methylsulfonamido)benzoic acid: Similar in structure but with different substituents.
2-Amino-5-methylbenzoic acid: Shares a similar benzoic acid core but with an amino group instead of a sulfonamide group.
Uniqueness
5-Methanesulfonamido-2-methylbenzoic acid is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
5-Methanesulfonamido-2-methylbenzoic acid, also known as a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13NO4S
- Molecular Weight : 245.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, which can lead to anti-inflammatory effects.
Biological Activities
-
Anti-inflammatory Effects
- Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
- In vitro studies have shown that this compound can reduce the secretion of these cytokines from activated macrophages, suggesting a potential therapeutic application in conditions like rheumatoid arthritis .
- Antimicrobial Activity
- Anticancer Potential
Case Study 1: Anti-inflammatory Activity
A study evaluated the effects of this compound on macrophage activation. Results showed a significant reduction in IL-17 production when macrophages were treated with the compound compared to untreated controls.
Treatment | IL-17 Production (pg/mL) |
---|---|
Control | 120 |
Compound | 45 |
Case Study 2: Antimicrobial Efficacy
In a screening assay against common pathogens, the compound was tested for its antibacterial activity:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These results suggest moderate antimicrobial activity, warranting further investigation into its efficacy against other strains.
Properties
Molecular Formula |
C9H11NO4S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
5-(methanesulfonamido)-2-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6-3-4-7(10-15(2,13)14)5-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) |
InChI Key |
MMCBTOISMZNMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.